3-((1-Ethyl-1h-imidazol-2-yl)methyl)pyrrolidin-3-ol
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Overview
Description
3-((1-Ethyl-1h-imidazol-2-yl)methyl)pyrrolidin-3-ol is a chemical compound that features a pyrrolidine ring substituted with an imidazole moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-((1-Ethyl-1h-imidazol-2-yl)methyl)pyrrolidin-3-ol typically involves the following steps:
Formation of the imidazole ring: This can be achieved by reacting glyoxal with ammonia, followed by cyclization to form the imidazole ring.
Alkylation: The imidazole ring is then alkylated with ethyl halides to introduce the ethyl group at the nitrogen atom.
Formation of the pyrrolidine ring: The pyrrolidine ring can be synthesized by reacting appropriate precursors under basic conditions.
Industrial Production Methods
Industrial production methods for this compound may involve optimizing the above synthetic routes for large-scale production. This includes using continuous flow reactors, optimizing reaction conditions (temperature, pressure, solvent), and employing catalysts to increase yield and reduce reaction time.
Chemical Reactions Analysis
Types of Reactions
3-((1-Ethyl-1h-imidazol-2-yl)methyl)pyrrolidin-3-ol can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the imidazole ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Alkyl halides in the presence of a base such as sodium hydroxide.
Major Products
Oxidation: Oxidized derivatives of the imidazole and pyrrolidine rings.
Reduction: Reduced forms of the imidazole and pyrrolidine rings.
Substitution: Substituted imidazole derivatives.
Scientific Research Applications
3-((1-Ethyl-1h-imidazol-2-yl)methyl)pyrrolidin-3-ol has several scientific research applications:
Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects.
Organic Synthesis: The compound serves as an intermediate in the synthesis of more complex molecules.
Biological Studies: It is used in studies to understand the biological activity of imidazole-containing compounds.
Industrial Applications: The compound is used in the development of new materials and catalysts.
Mechanism of Action
The mechanism of action of 3-((1-Ethyl-1h-imidazol-2-yl)methyl)pyrrolidin-3-ol involves its interaction with specific molecular targets. The imidazole ring can interact with enzymes and receptors, modulating their activity. The pyrrolidine ring may enhance the compound’s binding affinity and specificity .
Comparison with Similar Compounds
Similar Compounds
- 1-Ethyl-3-methylimidazolium acetate
- 1-Ethyl-3-methylimidazolium trifluoromethanesulfonate
- 1-Ethyl-3-methylimidazolium iodide
Uniqueness
3-((1-Ethyl-1h-imidazol-2-yl)methyl)pyrrolidin-3-ol is unique due to its combination of the imidazole and pyrrolidine rings, which may confer distinct chemical and biological properties compared to other imidazole derivatives .
Properties
Molecular Formula |
C10H17N3O |
---|---|
Molecular Weight |
195.26 g/mol |
IUPAC Name |
3-[(1-ethylimidazol-2-yl)methyl]pyrrolidin-3-ol |
InChI |
InChI=1S/C10H17N3O/c1-2-13-6-5-12-9(13)7-10(14)3-4-11-8-10/h5-6,11,14H,2-4,7-8H2,1H3 |
InChI Key |
GXADAXNAFVDLCO-UHFFFAOYSA-N |
Canonical SMILES |
CCN1C=CN=C1CC2(CCNC2)O |
Origin of Product |
United States |
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